3-(4-Fluorophenyl)propan-1-amine chemical properties
3-(4-Fluorophenyl)propan-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)propan-1-amine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of 3-(4-Fluorophenyl)propan-1-amine. As a substituted phenethylamine, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and characterization. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.
Introduction and Nomenclature
3-(4-Fluorophenyl)propan-1-amine belongs to the chemical class of substituted phenethylamines, which are characterized by a phenyl ring connected to an amino group via a two-carbon sidechain.[1] The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of novel bioactive compounds.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-(4-fluorophenyl)propan-1-amine | [2] |
| CAS Number | 101488-65-7 | [2] |
| Molecular Formula | C₉H₁₂FN | [2] |
| InChIKey | IIFDQESZTDBKEM-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC=C1CCCN)F | [2] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient synthesis of 3-(4-Fluorophenyl)propan-1-amine involves the reduction of 3-(4-fluorophenyl)propanenitrile. Catalytic hydrogenation is the method of choice due to its high efficiency, scalability, and favorable environmental profile compared to stoichiometric metal hydride reagents.
Preferred Synthetic Route: Catalytic Hydrogenation of Nitrile
The conversion of the nitrile precursor to the primary amine is a cornerstone reaction in amine synthesis.[3][4] The choice of catalyst is critical for achieving high yield and selectivity, minimizing the formation of secondary or tertiary amine byproducts.[5] Non-noble metal catalysts, such as those based on nickel or cobalt, have proven highly effective and offer a cost-efficient alternative to precious metal catalysts like palladium or platinum.[5][6]
Workflow for Synthesis of 3-(4-Fluorophenyl)propan-1-amine
Caption: Synthetic workflow for 3-(4-Fluorophenyl)propan-1-amine.
Detailed Experimental Protocol
Causality: The following protocol utilizes a nickel-based catalyst, which provides excellent activity for nitrile hydrogenation.[6] The use of an ammonia-saturated solvent is a critical choice; ammonia helps to suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the primary amine product with the intermediate imine.[5]
-
Reactor Preparation : To a high-pressure hydrogenation vessel, add 3-(4-fluorophenyl)propanenitrile (1 equivalent) and a suitable solvent such as methanol saturated with ammonia.
-
Catalyst Addition : Add a catalytic amount of a high-activity nickel catalyst (e.g., Raney Nickel or a supported nickel catalyst, ~5-10% by weight) under an inert atmosphere (e.g., Argon or Nitrogen). Expertise: The catalyst is pyrophoric and must be handled with care, preferably as a slurry in the solvent to prevent ignition.
-
Hydrogenation : Seal the vessel and purge several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂) and heat to the target temperature (e.g., 80-120 °C).[6]
-
Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS or TLC). The reaction is typically complete within 4-12 hours.
-
Workup : Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Trustworthiness: It is crucial to ensure the catalyst is fully quenched (e.g., with water) before disposal to mitigate fire risk.
-
Purification : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation to yield the final product as a colorless liquid.
Physicochemical Properties
The physical and chemical properties of 3-(4-Fluorophenyl)propan-1-amine are summarized below. These properties are essential for designing experimental conditions, predicting reactivity, and ensuring safe handling.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 153.20 g/mol | [2] |
| Monoisotopic Mass | 153.095377549 Da | [2] |
| Appearance | Liquid (Predicted for 4-fluoro isomer) | |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| pKa (Basicity) | ~10.7 (Estimated based on propylamine) | [7] |
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected data for 3-(4-Fluorophenyl)propan-1-amine are detailed below.
Table 3: Spectroscopic Data Interpretation
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Protons | Two multiplets (AA'BB' system) at ~7.0-7.3 ppm. |
| -CH₂-Ar | Triplet at ~2.6-2.8 ppm. | |
| -CH₂-CH₂-N | Multiplet (sextet) at ~1.7-1.9 ppm. | |
| -CH₂-N | Triplet at ~2.7-2.9 ppm. | |
| -NH₂ | Broad singlet at ~1.5-2.5 ppm (variable, D₂O exchangeable). | |
| ¹³C NMR | Aromatic Carbons | 4 signals, including a C-F coupled doublet. |
| Aliphatic Carbons | 3 distinct signals for the propyl chain carbons. | |
| IR Spectroscopy | N-H Stretch | Two characteristic weak-to-medium bands for a primary amine at ~3300-3400 cm⁻¹.[8] |
| N-H Bend | Scissoring vibration around 1580-1650 cm⁻¹.[8] | |
| C-N Stretch | Aliphatic amine stretch at ~1020-1250 cm⁻¹.[8] | |
| C-F Stretch | Strong band around 1220 cm⁻¹. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | Peak at m/z = 153. |
| Key Fragments | Loss of NH₂ (m/z = 137), benzylic cleavage (m/z = 109). |
Analytical Workflow for Product Validation
Caption: Workflow for structural confirmation and purity analysis.
Chemical Reactivity and Derivative Formation
The reactivity of 3-(4-Fluorophenyl)propan-1-amine is dominated by the nucleophilic primary amine and the substituted aromatic ring.
-
Basicity and Salt Formation : As a primary aliphatic amine, it is a weak base and readily reacts with acids to form ammonium salts (e.g., hydrochloride or sulfate salts).[7] This property is often exploited for purification or to produce more stable, crystalline solids for pharmaceutical applications.
-
N-Functionalization : The lone pair on the nitrogen atom makes it an excellent nucleophile. It undergoes facile reactions with a wide range of electrophiles:
-
Alkylation : Reaction with alkyl halides yields secondary and tertiary amines.[9]
-
Acylation : Reaction with acyl chlorides or anhydrides forms stable amide derivatives. This is a fundamental transformation in building more complex molecules.
-
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) produces secondary amines.
-
-
Aromatic Ring Reactivity : The fluorine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. The propylamino group is activating and also ortho-, para-directing. The interplay of these effects will govern the regioselectivity of further substitutions on the phenyl ring.
Safety, Handling, and Toxicology
Proper handling of 3-(4-Fluorophenyl)propan-1-amine is essential to ensure laboratory safety. As with related phenethylamines, appropriate precautions must be taken.
-
GHS Hazard Classification :
-
Handling and Storage :
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage : Store in a cool, dry place in a tightly sealed container, away from oxidizing agents and acids.[14]
-
-
Toxicological Profile :
-
Specific toxicological data for this compound is limited. However, the broader class of substituted phenethylamines contains many psychoactive substances that act on the central nervous system.[1][15] Some have been classified as controlled substances.[16] Therefore, all personal contact, including inhalation and ingestion, should be strictly avoided.[14]
-
In case of exposure, follow standard first-aid procedures: flush skin/eyes with water, move to fresh air if inhaled, and seek immediate medical attention if ingested or if irritation persists.[17]
-
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